molecular formula C18H24N2O4S B13763867 N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate CAS No. 73987-03-8

N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate

Cat. No.: B13763867
CAS No.: 73987-03-8
M. Wt: 364.5 g/mol
InChI Key: BNXXYWDDSFIEQB-UHFFFAOYSA-N
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Description

N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate is an organic compound characterized by a dimethylamine group linked to a p-ethoxyphenylformimidoyl moiety, with a p-toluenesulfonate counterion. The structure combines aromatic (p-ethoxyphenyl), imine (formimidoyl), and sulfonate functional groups, which influence its solubility, stability, and reactivity.

Properties

CAS No.

73987-03-8

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

(4-ethoxybenzenecarboximidoyl)-dimethylazanium;4-methylbenzenesulfonate

InChI

InChI=1S/C11H16N2O.C7H8O3S/c1-4-14-10-7-5-9(6-8-10)11(12)13(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,12H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)

InChI Key

BNXXYWDDSFIEQB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=N)[NH+](C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate typically involves the reaction of p-ethoxybenzaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting intermediate is then treated with p-toluenesulfonic acid to form the final product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound’s high purity, which is essential for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its binding to active sites on target molecules, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Dimethylamine Derivatives with Aromatic Substituents

Sibutramine-Related Compounds ()

Sibutramine-related compounds (e.g., Compounds A–D) share a dimethylamine hydrochloride core with chlorophenylcyclobutyl substituents. Key differences include:

  • Substituent Position : The chloro group varies (2-, 3-, or 4-chlorophenyl), affecting electronic properties and receptor binding.
  • Counterion : Hydrochloride vs. p-toluenesulfonate. The latter enhances solubility in polar solvents and may reduce hygroscopicity .
Naphthalene and Thiophene Derivatives ()

Compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol feature methylamino groups with heterocyclic aromatic systems. The absence of a sulfonate group reduces their polarity compared to the target compound, impacting bioavailability and metabolic pathways .

Tosyl Group-Containing Compounds ()

N-(Methyl)-N-(p-toluenesulfonyl)ethynylamine shares the p-toluenesulfonate group, which stabilizes the molecule via electron-withdrawing effects. However, the ethynylamine core differs from the formimidoyl group, leading to distinct reactivity (e.g., susceptibility to nucleophilic attack vs. hydrolysis) .

Solubility and Stability

  • Counterion Impact : The p-toluenesulfonate group improves aqueous solubility compared to hydrochloride salts ().
  • Reactivity : The dimethylamine group renders the compound incompatible with strong acids, oxidizing agents, and metals (galvanized steel, copper), similar to pure dimethylamine ().

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Counterion Application Stability Concerns
N-(p-Ethoxyphenylformimidoyl)dimethylamine p-toluenesulfonate C₁₉H₂₄N₂O₃S Formimidoyl, p-ethoxyphenyl p-Toluenesulfonate Agrochemical/Pharma Reacts with acids, oxidizers
Sibutramine Related Compound A () C₁₆H₂₃ClN₂·HCl Chlorophenyl, cyclobutyl Hydrochloride Pharmaceutical Hygroscopic, base-sensitive
Behenamidopropyl Dimethylamine () C₂₇H₅₄N₂O Behenyl, amidopropyl None Cosmetic Stable in emulsions
N-(Methyl)-N-(p-toluenesulfonyl)ethynylamine () C₁₀H₁₁NO₂S Ethynylamine, tosyl None Chemical synthesis Light-sensitive

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